molecular formula C26H22N2O4 B11123179 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123179
M. Wt: 426.5 g/mol
InChI Key: UMHXFVMYWRYACN-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a pyridine ring and substituted with methoxyphenyl and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine and aldehyde, followed by cyclization.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.

    Substitution Reactions: The methoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to specific biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-pyrrole Derivatives: These compounds share the chromeno-pyrrole core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine-Containing Compounds: Compounds with a pyridine ring, such as pyridine derivatives, may have similar chemical reactivity but different biological activities.

    Methoxyphenyl-Substituted Compounds: These compounds have a methoxyphenyl group, which can influence their chemical and biological properties.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-14-11-19-20(12-15(14)2)32-25-22(24(19)29)23(17-8-6-9-18(13-17)31-4)28(26(25)30)21-10-5-7-16(3)27-21/h5-13,23H,1-4H3

InChI Key

UMHXFVMYWRYACN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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